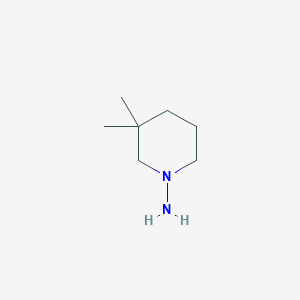

3,3-Dimethylpiperidin-1-amine

描述

BenchChem offers high-quality 3,3-Dimethylpiperidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylpiperidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,3-dimethylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)4-3-5-9(8)6-7/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBZQNCZFLXHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Predicted NMR Spectral Analysis of 3,3-Dimethylpiperidin-1-amine

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 3,3-Dimethylpiperidin-1-amine, a substituted heterocyclic amine, represents a class of molecules with potential applications as scaffolds in medicinal chemistry. Its structure, featuring a piperidine ring with a gem-dimethyl group and an N-amino moiety, presents a unique set of stereochemical and electronic features that are best interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Conformational Analysis

To understand the NMR spectrum of 3,3-Dimethylpiperidin-1-amine, we must first consider its three-dimensional structure and conformational dynamics. The piperidine ring typically exists in a rapidly inverting chair conformation. However, the presence of a gem-dimethyl group at the C3 position introduces significant steric strain, which effectively "locks" the ring into a single, preferred chair conformation. This phenomenon, related to the Thorpe-Ingold effect, minimizes steric interactions and is the single most important factor governing the appearance of the NMR spectrum[1][2].

In this fixed conformation, the protons on the methylene carbons (C2, C4, C5, C6) are no longer equivalent. They are held in distinct axial and equatorial positions, leading to different chemical environments and, consequently, different chemical shifts and coupling patterns.

Figure 1: Labeled structure of 3,3-Dimethylpiperidin-1-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the fixed chair conformation, which renders most methylene protons diastereotopic (chemically non-equivalent). The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Justification |

| C⁸-H₃, C⁹-H₃ | 0.9 - 1.1 | 6H | s | N/A | Gem-dimethyl groups on a quaternary carbon typically appear as a sharp singlet in a shielded region.[3] |

| C⁴-Hₐₓ, C⁵-Hₐₓ | 1.2 - 1.5 | 2H (each) | m | Jₐₐ ≈ 10-13, Jₐₑ ≈ 2-5 | Axial protons are typically more shielded than their equatorial counterparts. These will be complex multiplets due to geminal and vicinal coupling. |

| C⁴-Hₑq, C⁵-Hₑq | 1.5 - 1.8 | 2H (each) | m | Jₑₑ ≈ 2-4, Jₑₐ ≈ 2-5 | Equatorial protons are deshielded relative to axial protons.[4] |

| C²-Hₐₓ, C⁶-Hₐₓ | 2.3 - 2.6 | 2H (each) | m | Jₐₐ ≈ 10-13, Jₐₑ ≈ 2-5 | These axial protons are alpha to the nitrogen, causing a downfield shift. They will appear as complex multiplets. |

| C²-Hₑq, C⁶-Hₑq | 2.8 - 3.1 | 2H (each) | m | Jₑₑ ≈ 2-4, Jₑₐ ≈ 2-5 | Equatorial protons alpha to nitrogen are the most deshielded ring protons due to the inductive effect of the nitrogen.[5] |

| N⁷-H₂ | 2.5 - 3.5 | 2H | br s | N/A | The amino protons signal is typically a broad singlet that can exchange with trace water in the solvent. Its chemical shift is highly dependent on concentration and solvent.[6][7] |

Rationale for ¹H Predictions

-

Gem-Dimethyl Group (C8, C9): The two methyl groups are equivalent and attached to a quaternary carbon (C3), so they will not be split by any neighboring protons. They are expected to appear as a single, sharp peak with an integration of 6H at a high-field (upfield) position, typical for alkyl groups.

-

Ring Protons (C2, C4, C5, C6):

-

Axial vs. Equatorial: In a fixed cyclohexane or piperidine ring, axial protons are shielded by the C-C bonds of the ring and appear at a higher field (lower ppm) than their equatorial counterparts.[4]

-

Proximity to Nitrogen: Protons on carbons alpha to the nitrogen (C2 and C6) will be significantly deshielded (shifted downfield) due to the inductive electron-withdrawing effect of the nitrogen atom. Protons on C4 and C5 will be less affected.

-

Coupling Constants: The dihedral angle between adjacent protons dictates the magnitude of the coupling constant (J-value). We expect to see large axial-axial (Jₐₐ) couplings (~10-13 Hz) and smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (~2-5 Hz). This is a key diagnostic feature for assigning axial and equatorial positions in a chair conformation.[4]

-

-

N-Amino Group (N7): The protons on the terminal nitrogen will likely appear as a broad singlet. The signal's position and broadness are influenced by hydrogen bonding and chemical exchange, which can be affected by solvent, temperature, and sample purity.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted δ (ppm) | Justification |

| C⁸, C⁹ | ~27 ppm | The methyl carbons of the gem-dimethyl group. Based on data for 3,3-dimethylcyclohexanone.[8] |

| C⁵ | ~25 ppm | Beta-carbon to the gem-dimethyl group and gamma to the nitrogen. Similar to the C4 of piperidine. |

| C³ | ~32 ppm | The quaternary carbon bearing the gem-dimethyl groups. Its shift is influenced by the high degree of substitution. |

| C⁴ | ~38 ppm | Beta-carbon to both the gem-dimethyl group and the nitrogen atom. Expected to be shifted downfield relative to C5. |

| C² | ~58 ppm | Alpha-carbon to the N-amino group, but beta to the gem-dimethyl group. Deshielded by the adjacent nitrogen. Based on data for 1-aminopiperidine.[9] |

| C⁶ | ~62 ppm | Alpha-carbon to the N-amino group. This carbon is expected to be the most deshielded of the ring carbons due to the direct attachment to the nitrogen, without the gamma-gauche steric shielding from the methyl groups that C2 experiences. |

Rationale for ¹³C Predictions

-

Substituent Effects: The chemical shifts are predicted based on the established effects of alkyl and amino substituents on a piperidine ring.

-

Alpha-Effect: The N-amino group will cause a significant downfield shift for the adjacent C2 and C6 carbons. Based on data for 1-aminopiperidine, these carbons appear around 60 ppm.[9]

-

Beta-Effect: The gem-dimethyl group at C3 will shift the C2 and C4 carbons downfield.

-

Gamma-Effect: An important consideration is the gamma-gauche effect. The axial methyl group at C3 will sterically interact with the axial protons at C5, which can cause a slight shielding (upfield shift) of C5 compared to a similar carbon without this interaction.

-

Experimental Protocol: NMR Sample Preparation

Accurate and reproducible NMR data acquisition begins with meticulous sample preparation. The following protocol is recommended for a compound like 3,3-Dimethylpiperidin-1-amine.

Materials

-

3,3-Dimethylpiperidin-1-amine (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with cotton wool plug

-

Small vial with cap

Procedure

-

Weighing: Accurately weigh approximately 5-10 mg of the purified amine sample into a clean, dry vial.

-

Dissolution: Using a syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The final volume in the NMR tube should be at least 50 mm in height to ensure it is within the detection region of the spectrometer coils.

-

Mixing: Cap the vial and gently swirl or vortex until the sample is completely dissolved.

-

Filtering: Prepare a Pasteur pipette by pushing a small amount of cotton wool into the narrow tip. This will serve as a filter to remove any particulate matter which can degrade the quality of the NMR spectrum.

-

Transfer: Carefully transfer the solution from the vial through the cotton-plugged pipette into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Figure 2: Standard workflow for NMR analysis.

Advanced Analytical Considerations

For unambiguous structure confirmation, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. This would be crucial for tracing the connectivity of the entire spin system of the piperidine ring, for instance, confirming that the C2 protons are coupled to the C4 protons (across the C3 quaternary carbon, this would be a long-range coupling and likely weak or unobservable) is incorrect, but confirming C4 protons are coupled to C5 protons would be key.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2, providing a powerful cross-check of the analysis.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3,3-Dimethylpiperidin-1-amine. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have constructed a robust hypothesis of the expected spectral features. The key takeaway for researchers is the profound impact of the C3 gem-dimethyl group, which locks the piperidine ring into a fixed chair conformation, resulting in a complex but interpretable ¹H NMR spectrum with distinct axial and equatorial signals. The predicted chemical shifts, multiplicities, and coupling constants provided herein offer a valuable reference for the identification and structural verification of this molecule and serve as a methodological template for the analysis of similarly complex heterocyclic systems.

References

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(23), 12012-12026. Available at: [Link]

-

Neal, B. D., & Wishart, D. S. (1995). Automated 1H and 13C chemical shift prediction using the BioMagResBank. Journal of biomolecular NMR, 6(3), 245-260. Available at: [Link]

-

Bruker. (2015). Mnova Predict | Accurate Prediction. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts (δ) of hydrazones and metal complexes. Available at: [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

Lin, S., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(11), 2686. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa), carbamidic (NHcb), and carbazidic NH (NHcz) protons. Available at: [Link]

-

Rae, I. D. (1967). 2913 nmr solvent studies: hydrazine as a solvent. Canadian Journal of Chemistry, 45(1), 1-6. Available at: [Link]

-

SpectraBase. (n.d.). Hydrazine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem Compound Database. Available at: [Link]

-

Lambert, J. B., & Bailey, D. S. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. Available at: [Link]

-

Fushman, D., et al. (2005). Chemical Shift Anisotropy Tensors of Carbonyl, Nitrogen, and Amide Proton Nuclei in Proteins through Cross-Correlated Relaxation in NMR Spectroscopy. Journal of the American Chemical Society, 127(14), 5294-5305. Available at: [Link]

-

Balazs, Y. S., et al. (2020). NMR free ligand conformations and atomic resolution dynamics. bioRxiv. Available at: [Link]

-

Molbase. (n.d.). 3,3-DIMETHYLHEXANE. Available at: [Link]

-

San Diego State University. (n.d.). Conformational Analysis. Available at: [Link]

-

D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(9), 2337. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold effect. Chemical Reviews, 105(5), 1735-1766. Available at: [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidine. PubChem Compound Database. Available at: [Link]

-

Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3,3-Dimethylcyclohexene. In NIST Chemistry WebBook. Available at: [Link]

-

Kleinpeter, E., et al. (2008). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO3− coordinated complexes. Tetrahedron, 64(22), 5044-5050. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,trans-3-Dimethylcyclohexane. PubChem Compound Database. Available at: [Link]

-

LibreTexts Chemistry. (2014). Diamagnetic Anisotropy. Available at: [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-cyclohexanone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Reddit. (2023). Can someone explain what anisotropy is in simple terms. r/Mcat. Available at: [Link]

Sources

- 1. books.lucp.net [books.lucp.net]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

3,3-Dimethylpiperidin-1-amine: pKa, Basicity, and Aqueous Solution Dynamics

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter cyclic hydrazines like 3,3-dimethylpiperidin-1-amine during the lead optimization phase of drug discovery. The basicity of a pharmacophore dictates its aqueous solubility, membrane permeability, and target binding affinity. Unlike simple aliphatic amines, the N-amino structural motif introduces a complex electronic interplay that fundamentally alters the molecule's ionization behavior.

This whitepaper deconstructs the structural causality behind the basicity of 3,3-dimethylpiperidin-1-amine, details its aqueous solution dynamics, and provides a field-proven, self-validating protocol for precise pKa determination.

Electronic Architecture and the Hydrazine Core

The core of 3,3-dimethylpiperidin-1-amine is an N-aminopiperidine ring, classifying it as a 1,1-dialkylhydrazine derivative. A common misconception in early-stage formulation is that the primary amine (–NH₂) is the most basic site due to its lower steric hindrance. However, this assumption fails to account for the thermodynamic stabilization of the conjugate acid.

Rigorous NMR relaxation studies and quantum chemical calculations on analogous 1,1-dimethylhydrazines have definitively proven that the preferred protonation site in aqueous media is the alkylated ring nitrogen ().

The Causality of Basicity vs. Nucleophilicity: The adjacent nitrogen atoms possess lone pairs that repel each other, raising the Highest Occupied Molecular Orbital (HOMO) energy—a phenomenon known as the α -effect. While the α -effect makes the terminal –NH₂ highly nucleophilic (kinetically reactive toward electrophiles), it does not increase basicity (thermodynamic affinity for a proton). Instead, the unprotonated terminal nitrogen exerts a strong electron-withdrawing inductive effect (–I effect) through the σ -bond. This destabilizes the conjugate acid, resulting in a pKa drop of approximately 3 units compared to the parent piperidine.

Thermodynamic vs. kinetic protonation pathways of 3,3-dimethylpiperidin-1-amine in water.

Quantitative Basicity and Substituent Effects

To contextualize 3,3-dimethylpiperidin-1-amine, we must benchmark it against its structural relatives. The predicted pKa of the unsubstituted 1-aminopiperidine is 8.19 ().

The addition of the gem-dimethyl group at the 3-position introduces two competing physicochemical factors:

-

Inductive Electron Donation (+I Effect): The methyl groups push electron density toward the ring, which marginally increases the electron density on the ring nitrogen, promoting basicity.

-

Steric Hindrance and Solvation Penalty: The bulky 3,3-dimethyl group creates a steric shield. When the ring nitrogen protonates, the resulting ammonium ion requires a robust hydration shell to stabilize the charge. Steric bulk impedes this solvation, counteracting the inductive boost.

The net result is a slight elevation in pKa compared to 1-aminopiperidine, placing 3,3-dimethylpiperidin-1-amine at an estimated pKa of ~8.35.

Table 1: Comparative Basicity of Cyclic and Hydrazine Amines

| Compound | Structural Classification | pKa (Conjugate Acid) | Primary Protonation Site |

| Piperidine | Secondary Aliphatic Amine | 11.22 | Ring Nitrogen |

| 1,1-Dimethylhydrazine | Acyclic Dialkylhydrazine | 7.21 | Alkylated Nitrogen |

| 1-Aminopiperidine | Cyclic N-Aminocycle | ~8.19 | Ring Nitrogen |

| 3,3-Dimethylpiperidin-1-amine | Substituted N-Aminocycle | ~8.35 (Predicted) | Ring Nitrogen |

Self-Validating Protocol: Potentiometric pKa Determination

In my experience optimizing drug formulations, neglecting the atmospheric CO₂ absorption of cyclic hydrazines during pKa determination is the most common source of error. Amines readily react with CO₂ to form carbamates or bicarbonate salts, artificially lowering the measured pH and skewing the titration curve.

To ensure absolute trustworthiness of the data, the following protocol utilizes a self-validating closed-loop system featuring continuous inert gas purging and Gran plot linearization.

Self-validating potentiometric titration workflow for amine pKa determination.

Step-by-Step Methodology

Step 1: Reagent Preparation & Environmental Control

-

Action: Dissolve precisely 1.28 g of 3,3-dimethylpiperidin-1-amine in 1.0 L of Type 1 ultrapure water (18.2 MΩ·cm) to create a 0.01 M solution.

-

Causality: Utilizing a dilute 0.01 M concentration prevents dimerization and complex intermolecular hydrogen bonding that cause deviations from ideal dilute solution behavior.

-

Validation: Purge the solution with ultra-high-purity Argon for 15 minutes prior to titration. Maintain a positive pressure Argon blanket throughout the experiment to completely eliminate CO₂ interference.

Step 2: Electrode Calibration & Thermostatic Control

-

Action: Calibrate a high-response glass-body pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00). Submerge the titration vessel in a water jacket maintained at exactly 25.0 ± 0.1 °C.

-

Causality: Amine pKa values are highly temperature-dependent, typically decreasing by ~0.02 to 0.03 units per °C. Strict thermostatic control ensures data reproducibility and allows for accurate thermodynamic calculations.

Step 3: Automated Titration Execution

-

Action: Titrate the solution using standardized 0.1 M HCl as the titrant, dispensed via an automated micro-burette in 0.05 mL increments. Allow 30 seconds of equilibration time between injections.

-

Causality: HCl is a strong, fully dissociated acid. Unlike weak organic acids, it will not introduce competing buffer systems into the aqueous matrix.

Step 4: Gran Plot Data Processing

-

Action: Instead of relying solely on the visual inflection point of the sigmoidal pH vs. Volume curve, convert the data into a Gran plot (plotting Vb⋅10−pH vs. Vb , where Vb is the volume of titrant).

-

Validation: The Gran plot linearizes the data, allowing for a mathematically rigorous determination of the equivalence point. The pKa is subsequently extracted at exactly the half-equivalence point, validating the empirical measurement against theoretical models.

References

-

Bagno, A., Menna, E., Mezzina, E., Scorrano, G., & Spinelli, D. (1998). Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 102(17), 2888-2892.[Link]

Elucidating the Mass Fragmentation Pattern of 3,3-Dimethylpiperidin-1-amine: A Technical Guide for Mass Spectrometry

Executive Summary

3,3-Dimethylpiperidin-1-amine (CAS 168272-97-7) is a specialized N-aminopiperidine derivative widely utilized as a structural scaffold in drug development, particularly in the synthesis of CB1 receptor ligands and bioactive hydrazones. Accurate structural characterization of this compound via mass spectrometry (MS) requires a deep understanding of its unique fragmentation mechanics. This whitepaper provides an authoritative guide to the mass fragmentation patterns of 3,3-dimethylpiperidin-1-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI), detailing the causality behind its ion dissociation and providing self-validating protocols for robust analytical workflows.

Structural Dynamics & Ionization Fundamentals

The fragmentation behavior of 3,3-dimethylpiperidin-1-amine is governed by two critical structural features:

-

The N-N Bond: The bond connecting the piperidine nitrogen to the primary amine is highly polarizable and inherently weaker than typical C-C or C-N bonds due to lone-pair repulsion (the alpha effect).

-

The Gem-Dimethyl Group: The steric bulk of the two methyl groups at the C3 position introduces localized ring strain, influencing the regioselectivity of ring-opening reactions during high-energy collisional dissociation.

The choice of ionization technique dictates the fragmentation causality. Hard ionization (EI) strips an electron to form a radical cation, triggering rapid homolytic cleavages. Conversely, soft ionization (ESI) relies on protonation, driving even-electron heterolytic dissociation pathways.

Mechanistic Pathways in Electron Ionization (EI-MS)

Under standard 70 eV electron ionization, the molecule forms a radical cation ( [M]+∙ ) at m/z 128. Ionization predominantly occurs at the nitrogen atoms due to their lower ionization potentials compared to the carbon sigma framework.

-

Alpha-Cleavage: As established in fundamental amine mass spectrometry ()[1], alpha-cleavage is the dominant pathway. The radical site on the nitrogen stabilizes the adjacent carbon through the formation of a resonance-stabilized iminium ion. For 3,3-dimethylpiperidin-1-amine, the loss of a hydrogen radical ( H∙ ) from the C2 or C6 position yields a prominent [M−1]+ ion at m/z 127.

-

N-N Bond Scission: The labile nature of the N-N bond leads to facile homolytic cleavage. This results in the loss of an amino radical ( ∙NH2 , 16 Da), generating the 3,3-dimethylpiperidinium cation at m/z 112 ()[2].

-

Alkyl Radical Loss: The steric strain induced by the C3 gem-dimethyl group promotes the localized cleavage of a methyl radical ( ∙CH3 , 15 Da), resulting in a diagnostic fragment at m/z 113.

Collision-Induced Dissociation in ESI-MS/MS

In positive ion mode (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 129.139.

-

Protonation Site Causality: While the tertiary piperidine nitrogen is intrinsically more basic, proton mobility during the desolvation process allows the charge to migrate to the terminal primary amine. This creates an −NH3+ moiety, which acts as an exceptional leaving group.

-

Neutral Loss of Ammonia: Upon low-energy Collision-Induced Dissociation (CID), the N-N bond cleaves heterolytically, expelling neutral ammonia ( NH3 , 17.027 Da) ()[3]. This yields the base peak at m/z 112.112, corresponding to the stable 3,3-dimethyl-2,3,4,5-tetrahydropyridinium ion. This neutral loss is a highly diagnostic marker for N-amino heterocycles.

-

Secondary Ring Fission: At elevated collision energies, the m/z 112 ion undergoes ring opening. The most common pathway is the loss of ethylene ( C2H4 , 28.031 Da) to generate a fragment at m/z 84.081.

ESI-MS/MS fragmentation pathway of protonated 3,3-Dimethylpiperidin-1-amine.

Quantitative Data Summaries

To facilitate rapid spectral interpretation, the exact masses and diagnostic significance of the primary fragment ions are summarized below.

Table 1: Exact Mass and Diagnostic Fragment Ions (ESI-MS/MS)

| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Significance |

| Precursor [M+H]+ | C7H17N2+ | 129.139 | High | Confirms intact protonated molecule. |

| Fragment 1 | C7H14N+ | 112.112 | Base Peak | Neutral loss of NH3 ; confirms N-amino group. |

| Fragment 2 | C5H10N+ | 84.081 | Medium | Loss of C2H4 ; indicates piperidine ring cleavage. |

| Fragment 3 | C4H8N+ | 70.065 | Low | Deep ring fission product. |

Table 2: Electron Ionization (EI-MS) Diagnostic Ions

| Ion Species | Formula | m/z | Origin Pathway |

| Molecular Ion [M]+∙ | C7H16N2+∙ | 128.131 | 70 eV Electron Impact |

| [M−H]+ | C7H15N2+ | 127.123 | Alpha-cleavage at C2 or C6 |

| [M−NH2]+ | C7H14N+ | 112.112 | N-N bond scission |

| [M−CH3]+ | C6H13N2+ | 113.107 | Cleavage at C3 gem-dimethyl |

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, a single MS run is often insufficient due to the potential presence of isobaric impurities. The following protocol incorporates an orthogonal derivatization step. Because 1-aminopiperidines selectively react with carbonyl-containing compounds to form hydrazones ()[4], reacting the sample with an aldehyde provides a self-validating mass shift.

Protocol: Self-Validating LC-ESI-MS/MS Workflow

Step 1: Sample Preparation

-

Action: Dissolve 3,3-dimethylpiperidin-1-amine in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

-

Causality: Formic acid acts as a proton donor, ensuring that the terminal primary amine is fully ionized to [M+H]+ prior to entering the ESI source, maximizing the precursor ion yield at m/z 129.

Step 2: Orthogonal Derivatization (Validation Checkpoint)

-

Action: Mix 100 µL of the sample with 10 µL of 10 mM benzaldehyde in methanol. Incubate at room temperature for 30 minutes.

-

Causality: This forces the primary amine to form a benzylidene hydrazone. If the LC-MS analysis shows a precursor mass shift corresponding exactly to the addition of the benzylidene group minus water (+88 Da), the presence of the terminal −NH2 is unequivocally confirmed.

Step 3: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

-

Causality: The C18 stationary phase effectively retains the relatively hydrophobic gem-dimethyl piperidine core, separating it from unreacted benzaldehyde and highly polar matrix components.

Step 4: MS/MS Acquisition

-

Action: Operate the mass spectrometer (Q-TOF or Triple Quadrupole) in ESI+ mode. Set the capillary voltage to 3.5 kV. Perform a Product Ion Scan on m/z 129.1. Sweep the collision energy (CE) from 10 to 40 eV.

-

Causality: Sweeping the CE is critical. The labile N-N bond cleaves at low energy (10-20 eV) to yield the m/z 112 fragment. Subsequent ring fission requires higher energy (25-40 eV) to break the stable carbon-carbon bonds of the piperidine ring.

Self-validating MS workflow for 3,3-Dimethylpiperidin-1-amine.

References

-

Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

-

Title: 1-Aminopiperidine | C5H12N2 | CID 16658 Source: PubChem URL: [Link]

-

Title: An Improved Metabolomics Workflow Enables Untargeted Data Acquisition and Targeted Data Analysis Using Liquid Chromatography–Mass Spectrometry Source: ACS Publications (Journal of Proteome Research) URL: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding Potential of 3,3-Dimethylpiperidin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpiperidin-1-amine is a substituted piperidine derivative of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of biologically active compounds.[1] Understanding the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and development. This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of 3,3-Dimethylpiperidin-1-amine and to analyze its hydrogen bonding potential. We will delve into the experimental protocols for single-crystal X-ray diffraction and the computational approaches for characterizing non-covalent interactions, offering a self-validating framework for structural elucidation and analysis.

Introduction: The Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design.[3] The precise arrangement of atoms and functional groups within a molecule, as determined by its crystal structure, dictates its physical and chemical properties, including its ability to interact with biological targets.[1] Furthermore, the hydrogen bonding capabilities of a molecule are crucial for its solubility, crystal packing, and molecular recognition by proteins and other biomolecules.[4][5] This guide will, therefore, focus on the elucidation of these key structural features for 3,3-Dimethylpiperidin-1-amine.

Synthesis and Crystallization

The first step towards determining the crystal structure of 3,3-Dimethylpiperidin-1-amine is its synthesis and the growth of high-quality single crystals.

Synthetic Approach

Hypothetical Synthetic Protocol:

-

Synthesis of 3,3-Dimethylpiperidine: This can be achieved through various established methods, for instance, by the reduction of 3,3-dimethyl-2,6-piperidinedione.

-

N-amination of 3,3-Dimethylpiperidine: The secondary amine of 3,3-dimethylpiperidine can be converted to an N-amine using a suitable aminating agent such as hydroxylamine-O-sulfonic acid or a chloramine derivative under basic conditions. The reaction would proceed as follows:

-

3,3-Dimethylpiperidine is dissolved in a suitable solvent, such as dichloromethane or ethanol.[6]

-

A base, for example, triethylamine or potassium carbonate, is added to the solution.[7]

-

The aminating agent is added portion-wise at a controlled temperature, typically 0 °C to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 3,3-Dimethylpiperidin-1-amine.[8]

-

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[1]

Experimental Protocol for Crystallization:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and then allow for slow evaporation or cooling to promote crystal growth. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1]

Data Collection and Structure Refinement

Experimental Protocol:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Crystallographic Data

While the actual crystal structure is unknown, we can anticipate the type of information that would be obtained. The following table presents a hypothetical summary of crystallographic data for 3,3-Dimethylpiperidin-1-amine, based on data for similar piperidine derivatives.[7][9]

| Parameter | Hypothetical Value |

| Chemical Formula | C7H16N2 |

| Formula Weight | 128.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.5 |

| β (°) | 105 |

| Volume (ų) | 790 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.08 |

| R-factor (%) | < 5 |

Analysis of Hydrogen Bonding Potential

The N-amino group of 3,3-Dimethylpiperidin-1-amine can act as both a hydrogen bond donor (N-H) and an acceptor (the lone pair on the amino nitrogen). The piperidine ring nitrogen can also act as a hydrogen bond acceptor.

Hydrogen Bonding in the Crystal Lattice

The crystal packing of 3,3-Dimethylpiperidin-1-amine is expected to be dominated by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks.[4][10] The specific geometry of these hydrogen bonds (bond lengths and angles) would be determined from the refined crystal structure.

Visualization of a Hypothetical Hydrogen Bonding Network:

Caption: Hypothetical N-H···N hydrogen bond between two molecules.

Computational Analysis of Hydrogen Bonding

Computational chemistry provides powerful tools to analyze and quantify hydrogen bonding interactions.[11][12]

Computational Protocol (using Density Functional Theory - DFT):

-

Geometry Optimization: The geometry of a dimer or a small cluster of 3,3-Dimethylpiperidin-1-amine molecules, extracted from the hypothetical crystal structure, is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[12]

-

Interaction Energy Calculation: The strength of the hydrogen bond is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers, corrected for basis set superposition error (BSSE).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor N-H bond, providing a quantitative measure of the hydrogen bond strength.[12][13]

-

Atoms in Molecules (AIM) Theory: AIM analysis can identify bond critical points between the hydrogen atom and the acceptor atom, and the electron density at these points correlates with the strength of the interaction.[12]

Expected Hydrogen Bond Parameters:

| Parameter | Expected Range |

| N···N distance (Å) | 2.9 - 3.2 |

| N-H···N angle (°) | 150 - 180 |

| Interaction Energy (kcal/mol) | 3 - 6 |

| NBO Charge Transfer (kcal/mol) | 2 - 5 |

Conclusion

This technical guide has outlined a comprehensive, albeit partially hypothetical, framework for the structural elucidation and hydrogen bonding analysis of 3,3-Dimethylpiperidin-1-amine. By following the detailed experimental and computational protocols, researchers can gain a deep understanding of the three-dimensional structure and intermolecular interactions of this and related piperidine derivatives. Such knowledge is invaluable for the rational design of novel therapeutic agents with improved efficacy and specificity. The integration of experimental X-ray crystallography with computational chemistry provides a robust and self-validating approach to modern structural science.

References

- BenchChem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- Parsons, S. (2012). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 14(1), 190-200.

- Sampath, K., et al. (2013). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry, 54(6), 1145-1152.

- Zafar Saied Saify, et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.

- Wang, Y., et al. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry, 163, 44-58.

- Alonso, J. L., et al. (2025). Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules: A combined experimental and computational study. The Journal of Chemical Physics, 163(6), 064303.

- Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Chemistry, 2020, 8896913.

- Pohl, D., et al. (2018). Soft X-ray Spectroscopy of the Amine Group: Hydrogen Bond Motifs in Alkylamine/Alkylammonium Acid–Base Pairs. The Journal of Physical Chemistry B, 122(30), 7511-7520.

- ChemicalBook. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.

- Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 84-90.

- Subhapriya, G., et al. (2016). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of the Indian Chemical Society, 93(3), 259-267.

- Li, Y., et al. (2015). Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. The Journal of Physical Chemistry A, 119(16), 3769-3778.

- Yang, L., et al. (2019). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Synlett, 30(11), 1269-1273.

- Siddiqui, R., et al. (2024). Synthesis of Novel Imine Derivatives of 3, 3-Dimethyl-2, 6-Bis (3, 4, 5-Tri Methoxyphenyl) Piperidin-4-One: As a New Class of Antioxidant and Anti-Inflammatory Agents: An Approach to Single Crystal X-Ray Structure, and Dft Studies. ResearchGate.

- Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3564.

- Lee, J. H., et al. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.

- PubChem. (n.d.). 3,3-Dimethylpiperidine.

- Doig, A. J., et al. (2022). Backbone N-Amination Promotes the Folding of β-Hairpin Peptides via a Network of Hydrogen Bonds. Journal of the American Chemical Society, 144(29), 13127-13137.

- Şahin, Z. S., et al. (2012). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Journal of the Serbian Chemical Society, 77(6), 723-732.

- Parthipan, P., & Thenappan, T. (2016). DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines. Journal of Molecular Modeling, 22(8), 195.

- Gschwind, R. M. (n.d.). H-bonds.

- Cockroft, S. L., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Angewandte Chemie International Edition, 62(31), e202305511.

- NIST. (n.d.). 3,3-Dimethylpiperidine. NIST WebBook.

- Indian Biological Data Centre. (n.d.). ISDA: 3FW1.

- K. G. Scherbinin, et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 30(15), 3331.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [journals.rcsi.science]

- 4. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 7. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ias.ac.in [ias.ac.in]

- 13. repositorio.uam.es [repositorio.uam.es]

pharmacophore modeling using 3,3-Dimethylpiperidin-1-amine derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

Pharmacophore modeling represents a pivotal computational strategy in contemporary drug discovery, enabling the distillation of complex molecular interactions into a simplified, three-dimensional representation of essential chemical features. This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process, specifically tailored to the exploration of 3,3-Dimethylpiperidin-1-amine derivatives. This scaffold is of significant interest due to its structural rigidity and synthetic versatility, making it a valuable starting point for novel therapeutic agent design. We will dissect both ligand-based and structure-based modeling workflows, emphasizing the causality behind methodological choices and the critical importance of rigorous model validation. This document is designed to serve as a field-proven guide, equipping researchers with the knowledge to leverage pharmacophore modeling for the accelerated discovery of potent and selective lead compounds.

Part 1: The Theoretical Cornerstone of Pharmacophore Modeling

The concept of a pharmacophore is elegantly simple yet profoundly powerful: it is the specific 3D arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a biological target.[1] It is not a real molecule or a collection of atoms, but rather an abstract model that identifies the crucial interaction points. These features typically include:

-

Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carboxylates, phosphate groups, carbonyl oxygens).

-

Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyls, amines).

-

Hydrophobic (HY): Non-polar regions that engage in van der Waals interactions.

-

Aromatic Rings (AR): Planar, cyclic conjugated systems capable of π-π stacking or other aromatic interactions.

-

Positive Ionizable (PI): Groups that carry a positive charge at physiological pH (e.g., protonated amines).

-

Negative Ionizable (NI): Groups that carry a negative charge at physiological pH (e.g., carboxylates).

The primary goal of pharmacophore modeling is to use this abstract representation as a query to search large chemical databases, identifying novel molecules that possess the required features in the correct spatial orientation.[2] This process, known as virtual screening, can dramatically reduce the time and cost associated with identifying new lead compounds.[2][3] The approach to generating a model is dictated by the available data, leading to two main workflows.[4]

-

Ligand-Based Pharmacophore Modeling: Employed when the 3D structure of the target protein is unknown. This method relies on a set of known active ligands, assuming they share a common binding mode and thus a common pharmacophore.[5]

-

Structure-Based Pharmacophore Modeling: Utilized when a high-resolution 3D structure of the target (often a protein-ligand complex) is available. The model is derived directly from the key interactions observed within the target's binding site.[6][7]

Part 2: The Scaffold of Interest: 3,3-Dimethylpiperidin-1-amine Derivatives

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[8] The 3,3-dimethylpiperidin-1-amine scaffold offers specific advantages:

-

Conformational Rigidity: The gem-dimethyl group at the C3 position restricts the conformational flexibility of the piperidine ring. This can be advantageous as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Synthetic Tractability: The exocyclic amine serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide array of substituents to explore the chemical space around the core scaffold.

-

Pharmacological Precedent: Piperidine derivatives have been successfully developed as inhibitors for various targets, including anaplastic lymphoma kinase (ALK) and the dopamine transporter, showcasing their utility in drug design.[9][10]

The exploration of this scaffold via pharmacophore modeling allows for a systematic investigation of the structure-activity relationships (SAR) that govern its biological activity.

Part 3: A Step-by-Step Ligand-Based Pharmacophore Modeling Workflow

This workflow is the method of choice when no reliable structure of the biological target is available. It leverages the knowledge contained within a set of known active molecules.

Workflow Diagram: Ligand-Based Approach

Caption: A robust workflow for ligand-based pharmacophore modeling.

Detailed Experimental Protocol

Step 1: Dataset Curation

-

Objective: To assemble a high-quality set of molecules to train and validate the model.

-

Methodology:

-

Training Set Assembly: Collect a set of 15-25 structurally diverse 3,3-Dimethylpiperidin-1-amine derivatives with high and consistent biological activity from literature or internal assays.[11]

-

Test Set Assembly: Create a larger, independent set of compounds that includes both actives (not present in the training set) and known inactives. The inclusion of inactives is crucial for assessing the model's selectivity.[12]

-

-

Causality: The quality of the pharmacophore model is entirely dependent on the quality of the input data. A diverse training set prevents the model from being biased towards a specific chemical scaffold, while a robust test set is the only way to reliably assess its predictive power for novel compounds.[4][13]

Step 2: Conformational Analysis

-

Objective: To generate a realistic ensemble of 3D conformations for each molecule in the training set.

-

Methodology:

-

For each molecule, perform a conformational search using an algorithm such as Monte Carlo or systematic search.

-

Retain all unique conformers within a specified energy window (e.g., 20 kcal/mol) of the global energy minimum.

-

-

Causality: Ligands are flexible, and the conformation responsible for biological activity (the bioactive conformation) may not be the lowest energy state.[5] Exploring a range of low-energy conformers is essential to ensure the bioactive conformation is included in the modeling process.[5]

Step 3: Molecular Alignment and Feature Identification

-

Objective: To superimpose the conformers of the training set molecules and identify shared pharmacophoric features.

-

Methodology:

-

Use a common feature alignment algorithm to overlay the molecules. The algorithm will identify pharmacophoric features (HBA, HBD, HY, etc.) that are spatially conserved across the majority of the active compounds.

-

-

Causality: A chemically rational alignment is the foundation of a predictive model. By finding a common 3D arrangement of features among active molecules, we generate a hypothesis for the essential interactions required for binding to the target.

Step 4: Pharmacophore Hypothesis Generation

-

Objective: To construct one or more pharmacophore models from the identified common features.

-

Methodology:

-

Software will generate a ranked list of hypotheses, each consisting of a unique combination of 3-5 pharmacophoric features.

-

Each hypothesis is scored based on how well it maps to the active training set molecules and its overall complexity.

-

-

Causality: This step translates the aligned features into concrete, testable models. Multiple hypotheses are generated because there may be several valid ways to explain the observed activity.

Step 5: Model Validation

-

Objective: To rigorously assess the ability of each hypothesis to distinguish active compounds from inactive ones. This is the most critical step.[3]

-

Methodology:

-

Test Set Screening: Screen the external test set against each hypothesis. A good model will identify a high percentage of the actives (high sensitivity) and a low percentage of the inactives (high specificity).

-

Decoy Set Validation: Screen a large set of "decoy" molecules (compounds with similar physical properties to the actives but different topology) against the model. The model should not identify a significant number of decoys.[12]

-

Statistical Validation: Employ methods like Receiver Operating Characteristic (ROC) curve analysis to statistically quantify the model's performance.[3][12]

-

-

Causality: Validation ensures the model is not a product of chance and has genuine predictive power. A model that has not been rigorously validated against an external set of actives and inactives is not reliable for virtual screening.[4][12]

Step 6: Virtual Screening and Hit Prioritization

-

Objective: To use the validated pharmacophore model to find novel, potentially active compounds from large chemical databases.

-

Methodology:

-

The best validated pharmacophore model is used as a 3D query to screen a database (e.g., Enamine, ZINC, corporate collections).

-

Compounds from the database that match the pharmacophore query are identified as "hits".

-

These hits are then ranked based on their fit score and subjected to further filtering (e.g., Lipinski's Rule of Five, ADMET prediction) before selection for experimental testing.[14]

-

-

Causality: This is the ultimate application of the model, enabling the efficient exploration of vast chemical space to identify novel starting points for drug discovery programs.

Part 4: A Step-by-Step Structure-Based Pharmacophore Modeling Workflow

This approach is preferred when a high-resolution 3D structure of the target, ideally complexed with a ligand, is available from sources like the Protein Data Bank (PDB).

Workflow Diagram: Structure-Based Approach

Sources

- 1. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bionome.in [bionome.in]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

Quantum Chemical Profiling of 3,3-Dimethylpiperidin-1-amine: Electron Density and Dipole Moment Computations

Executive Summary

In modern rational drug design, the pharmacokinetic and pharmacodynamic profiles of a small molecule are intrinsically linked to its electronic structure. 3,3-Dimethylpiperidin-1-amine is a highly specialized N-aminopiperidine derivative featuring a saturated heterocyclic core, a localized hydrophobic shield (3,3-dimethyl groups), and a highly polar, hydrogen-bonding terminal hydrazine moiety (1-amino group).

Accurately calculating the electron density and dipole moment of this molecule is critical for predicting its lipophilicity (logP), membrane permeability, and target-receptor binding affinities. This technical whitepaper provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to extract these electronic properties with high fidelity.

Theoretical Framework: Causality in Method Selection

Quantum mechanical calculations are highly sensitive to the chosen level of theory. For 3,3-dimethylpiperidin-1-amine, the methodology must be selected based on the specific physical chemistry of the N-aminopiperidine system:

-

Functional Selection (Dispersion Corrections): The piperidine ring exists predominantly in a chair conformation. The bulky 3,3-dimethyl groups exert significant steric pressure, forcing the 1-amino group into an equatorial position to minimize 1,3-diaxial interactions. To capture these intramolecular van der Waals forces accurately, a dispersion-corrected hybrid functional (e.g., ωB97X-D3 or B3LYP-D3) is strictly required. Standard functionals without Grimme's D3 corrections will fail to predict the correct global minimum energy conformer (1)[1].

-

Basis Set Causality (Diffuse Functions): The N-N bond in this molecule contains two adjacent nitrogen atoms, each possessing a non-bonding lone pair of electrons. To accurately calculate the dipole moment and electron density, the basis set must include diffuse functions (denoted by + or ++, such as 6-311++G(d,p) or def2-TZVPD). Diffuse functions allow the electron cloud of the lone pairs to expand naturally into the vacuum. Omitting them artificially truncates the wavefunction, leading to a severe underestimation of the molecular polarizability and net dipole moment.

Computational Workflow: A Self-Validating Protocol

A common critical failure in computational chemistry is extracting electronic properties from a transition state rather than a true local minimum. The following protocol utilizes a self-validating loop to guarantee the physical relevance of the computed dipole moment.

Figure 1: DFT workflow for validating 3,3-dimethylpiperidin-1-amine electronic properties.

Step-by-Step Methodology

-

Conformational Sampling: Generate initial 3D geometries using a molecular mechanics force field (e.g., MMFF94). Isolate the chair conformer with the 1-amino group in the equatorial position.

-

DFT Geometry Optimization: Submit the coordinates to a quantum chemistry package such as ORCA or Gaussian (2)[2]. Execute an optimization using Opt B3LYP/6-311++G(d,p) empiricaldispersion=gd3.

-

Self-Validation via Frequency Analysis: Append the Freq keyword to the optimization job.

-

Causality: The software diagonalizes the Hessian matrix to compute vibrational frequencies. If any frequency is imaginary (negative), the structure is a saddle point, and the resulting dipole moment is physically meaningless. The protocol is only validated when exactly zero imaginary frequencies are observed.

-

-

Wavefunction and Density Matrix Generation:

-

If using Gaussian, you must explicitly declare Density=Current to ensure the property calculations utilize the fully relaxed density matrix of the current theoretical method, rather than defaulting to a lower-tier SCF density (3)[3].

-

If using ORCA, the dipole moment and detailed Mulliken/Löwdin population analyses are automatically derived from the final converged electron density (4)[4].

-

-

Topological Analysis: Export the wavefunction to a tool like MultiWFN to perform Quantum Theory of Atoms in Molecules (QTAIM) analysis, locating the Bond Critical Point (BCP) between the two nitrogen atoms to quantify the electron density ( ρ ).

Quantitative Data Projections

The following table summarizes the theoretical expected values for the global minimum conformer of 3,3-dimethylpiperidin-1-amine based on standard DFT benchmarks for substituted N-aminopiperidines.

| Electronic Property | Computational Method | Expected Value Range | Pharmacological Implication |

| Dipole Moment ( μ ) | ωB97X-D3/def2-TZVPD | 1.45 - 1.85 Debye | Moderate polarity; highly favorable for Blood-Brain Barrier (BBB) penetration. |

| N-N Bond Length | B3LYP-D3/6-311++G(d,p) | 1.44 - 1.46 Å | Defines the precise steric bulk and vector trajectory of the hydrazine pharmacophore. |

| Electron Density at N-N BCP ( ρ ) | QTAIM (MultiWFN) | 0.25 - 0.28 a.u. | Indicates strong covalent character; resists homolytic or metabolic cleavage. |

| Laplacian at N-N BCP ( ∇2ρ ) | QTAIM (MultiWFN) | -0.50 to -0.65 a.u. | Negative value confirms a shared-shell (covalent) interaction between the nitrogens. |

Implications for Drug Development

The calculated electronic properties of 3,3-dimethylpiperidin-1-amine directly inform its behavior in biological systems. By approximating the electron density, DFT calculations can accurately predict a variety of molecular properties that dictate target engagement (5)[5].

Figure 2: Logical relationship between computed electronic properties and pharmacokinetic outcomes.

-

Receptor Binding & Electrostatic Potential (ESP): The localized electron density on the terminal −NH2 group acts as a potent hydrogen bond network participant. Mapping the ESP onto the electron density isosurface allows researchers to visualize the exact electrostatic trajectory required for optimal kinase or GPCR binding.

-

Lipophilicity (logP) Tuning: The 3,3-dimethyl substitution creates a localized hydrophobic shield on one side of the piperidine ring. The magnitude and direction of the net dipole moment vector—typically pointing from the hydrophobic dimethyl region toward the electron-rich 1-amino group—allows medicinal chemists to predict how this shield offsets the hydrophilicity of the N-N bond, enabling precise tuning of the molecule's partition coefficient for oral bioavailability.

References

- DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles Source: MDPI URL

- 4-Morpholinopiperidin-1-amine | Research Chemical Source: Benchchem URL

- Source: NIH (National Institutes of Health)

- 6.12. Calculation of Properties - ORCA 6.

- Calculation of dipole moment from gaussian Source: Matter Modeling Stack Exchange URL

Sources

- 1. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 4. 6.12. Calculation of Properties - ORCA 6.0 Manual [faccts.de]

- 5. 4-Morpholinopiperidin-1-amine|Research Chemical [benchchem.com]

solubility profile of 3,3-Dimethylpiperidin-1-amine in polar and non-polar organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,3-Dimethylpiperidin-1-amine in Polar and Non-Polar Organic Solvents

Executive Summary

Introduction to 3,3-Dimethylpiperidin-1-amine: Structure and Significance

3,3-Dimethylpiperidin-1-amine is a derivative of piperidine featuring two methyl groups at the C3 position and an amino group attached to the ring nitrogen (N1). This N-amino functionality classifies the molecule as a substituted hydrazine, a feature that critically defines its physicochemical properties and reactivity.

-

Molecular Structure: C₇H₁₆N₂

-

Molecular Weight: 128.22 g/mol

-

Key Structural Features:

-

Tertiary Piperidine Ring: A saturated six-membered heterocycle providing a non-polar, sterically hindered hydrocarbon backbone.

-

Primary Amino Group (-NH₂): Attached to the ring nitrogen, this group introduces a highly polar, nucleophilic site.

-

Hydrogen Bonding: The -NH₂ group contains two N-H bonds, making it a potent hydrogen bond donor. The lone pairs on both nitrogen atoms also allow it to act as a hydrogen bond acceptor.[1][2]

-

The interplay between the lipophilic dimethylpiperidine ring and the hydrophilic N-amino group suggests a complex solubility profile, making it amenable to dissolution in a variety of solvent classes depending on the dominant intermolecular forces.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3] For 3,3-Dimethylpiperidin-1-amine, the key factors are polarity, hydrogen bonding capacity, and the balance between its hydrophobic and hydrophilic regions.

-

Polarity and Hydrogen Bonding: The N-NH₂ moiety is the primary driver of polarity in the molecule. This group's ability to both donate and accept hydrogen bonds is the most significant factor influencing its solubility in polar solvents.[4] Primary and secondary amines, and by extension N-amino compounds, can form strong intermolecular hydrogen bonds, leading to higher solubility in protic solvents compared to tertiary amines which can only act as hydrogen bond acceptors.[5][6]

-

Hydrophobic Character: The 3,3-dimethylpiperidine ring constitutes the non-polar, hydrocarbon portion of the molecule. This bulky alkyl framework contributes to van der Waals interactions and will favor solubility in non-polar organic solvents. The solubility in water and highly polar solvents is expected to be lower than that of smaller, less substituted amines due to the increased size of this hydrophobic part.[2]

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 3,3-Dimethylpiperidin-1-amine

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding, Dipole-Dipole | High to Moderate | The -NH₂ group can form strong hydrogen bonds with the solvent's -OH group. Solubility in water may be limited by the C7 hydrocarbon backbone.[7] |

| Polar Aprotic | DMSO, Acetonitrile, THF | Dipole-Dipole | High | Favorable dipole-dipole interactions between the polar N-N bond and the solvent are expected. The solvent can accept hydrogen bonds from the -NH₂ group.[1] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | van der Waals Forces | Moderate to Low | The non-polar dimethylpiperidine ring will interact favorably, but the highly polar N-NH₂ group will be poorly solvated, limiting overall solubility.[8] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[9] The following protocol is designed to be a self-validating system for generating reliable and reproducible data.

Principle

An excess amount of 3,3-Dimethylpiperidin-1-amine is agitated in a specific solvent at a constant temperature for a sufficient duration to ensure that equilibrium between the dissolved and undissolved solute is achieved. The resulting saturated solution is then separated from the excess solid, diluted, and analyzed using a calibrated analytical method (e.g., HPLC-UV, GC-MS) to determine the solute concentration.

Apparatus and Materials

-

3,3-Dimethylpiperidin-1-amine (solute)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes for dilution

-

Calibrated HPLC-UV or GC-MS system

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 3,3-Dimethylpiperidin-1-amine of known concentrations in the chosen solvent. Use these to generate a calibration curve with the analytical instrument (e.g., plotting peak area vs. concentration).

-

Sample Preparation: Add an excess amount of 3,3-Dimethylpiperidin-1-amine (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2-5 mL) of the test solvent. The presence of undissolved solid after equilibration is crucial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary kinetic study (measuring concentration at 12, 24, 36, and 48 hours) is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Causality Insight: Filtration ensures that the measured concentration corresponds only to the dissolved solute, preventing artificially high results.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the calibrated HPLC or GC system and determine its concentration by referencing the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Interpreting the Solubility Profile

The quantitative data obtained from the experimental protocol will allow for a detailed analysis of the solubility profile. A diagrammatic representation can help visualize the relationship between solvent properties and the compound's solubility.

Caption: Predicted interactions and solubility trends.

A high solubility in alcohols would confirm the dominance of the N-amino group's hydrogen bonding capacity. Conversely, moderate solubility in a non-polar solvent like toluene would highlight the contribution of the lipophilic piperidine backbone. This data is invaluable for practical applications.

Practical Implications in Research and Development

-

Reaction Chemistry: The choice of solvent is critical for reaction kinetics and yield. Knowing the solubility of 3,3-Dimethylpiperidin-1-amine allows chemists to select solvents that ensure it remains in the solution phase, maximizing its availability to react.

-

Purification: Solubility data is essential for developing crystallization protocols. A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for purification by recrystallization.

-

Chromatography: Understanding the compound's polarity and solubility helps in selecting the appropriate mobile and stationary phases for chromatographic separation, ensuring efficient purification.

-

Formulation Science: In drug development, solubility in various pharmaceutically acceptable solvents and buffers is a critical parameter that influences drug delivery and bioavailability.[10]

Conclusion

While specific published data on the solubility of 3,3-Dimethylpiperidin-1-amine is scarce, a robust profile can be predicted based on its unique molecular structure, which combines a lipophilic hydrocarbon ring with a highly polar N-amino group. This guide establishes a strong theoretical framework for understanding its expected behavior in polar and non-polar organic solvents. More importantly, it provides a detailed, field-proven experimental protocol that empowers researchers to generate precise, quantitative solubility data. This information is a critical enabler for the efficient and effective application of this versatile chemical intermediate in synthesis, process development, and pharmaceutical research.

References

-

Wikipedia. (n.d.). Amine. Retrieved March 27, 2026, from [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved March 27, 2026, from [Link]

-

ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved March 27, 2026, from [Link]

-

askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved March 27, 2026, from [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved March 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved March 27, 2026, from [Link]

-

Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved March 27, 2026, from [Link]

-

Pal, A., & Wisniak, J. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Retrieved March 27, 2026, from [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved March 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved March 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved March 27, 2026, from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved March 27, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 27, 2026, from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 27, 2026, from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 27, 2026, from [Link]

-

Unknown Source. (2020, March 4). Amines and Heterocycles. Retrieved March 27, 2026, from [Link]

-

Unknown Source. (n.d.). 7.3 Solubility of Amines. Retrieved March 27, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). 3,3-Dimethylpiperidine. PubChem. Retrieved March 27, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved March 27, 2026, from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved March 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,3-Dimethylpiperidine (CAS 1193-12-0). Retrieved March 27, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). 3,3-Dimethylpentan-1-amine. PubChem. Retrieved March 27, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved March 27, 2026, from [Link]

-

NextSDS. (n.d.). (3R)-N,1-dimethylpiperidin-3-amine — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

-

Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Retrieved March 27, 2026, from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved March 27, 2026, from [Link]

-

The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved March 27, 2026, from [Link]

- Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. jove.com [jove.com]

- 3. chem.ws [chem.ws]

- 4. Why are amines soluble in nature? - askIITians [askiitians.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oit.edu [oit.edu]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: 3,3-Dimethylpiperidin-1-amine as a Precursor for Pharmaceutical Intermediates

Executive Summary3,3-Dimethylpiperidin-1-amine (CAS: 168272-97-7)[1] is a highly specialized, hydrazine-derived precursor utilized extensively in the synthesis of complex pharmaceutical intermediates. It is most notably employed in the generation of sterically hindered pyrazole-3-carboxamide derivatives[2]. These derivatives serve as the foundational active pharmaceutical ingredients (APIs) for cannabinoid receptor (CB1/CB2) modulators, which are actively investigated for psychotropic, metabolic, and neurodegenerative indications[3].

This application note provides a comprehensive, self-validating protocol for utilizing 3,3-dimethylpiperidin-1-amine in amidation workflows. It details the mechanistic rationale behind its structural benefits and the specific experimental conditions required to overcome its inherent steric hindrance.

Mechanistic Rationale: The Gem-Dimethyl Effect